N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide is a useful research compound. Its molecular formula is C24H25NO3S and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-2-(phenylthio)acetamide is 407.15551483 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Mn(III)/Cu(II)-Mediated Oxidative Radical Cyclization : The compound has been used in the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to the synthesis of erythrinanes, a class of compounds with notable structural complexity. This methodology offers a route for the formal synthesis of naturally occurring Erythrina alkaloids (Shiho Chikaoka et al., 2003).
Synthesis and Structure Analysis : Another study focuses on the synthesis and molecular docking analysis of an anticancer drug candidate derived from N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating the compound's potential as a scaffold for developing new therapeutic agents (G. Sharma et al., 2018).
Chemoselective Acetylation : The utility of immobilized lipase for the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, exemplifies the compound's relevance in facilitating selective organic transformations (Deepali B Magadum et al., 2018).
Potential Therapeutic Implications
Anticancer, Anti-Inflammatory, and Analgesic Activities : A study on synthesized 2-(Substituted phenoxy) Acetamide Derivatives, including variants of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-2-(phenylthio)acetamide, investigated their anticancer, anti-inflammatory, and analgesic activities. The research highlights the synthesized products' potential as therapeutic agents (P. Rani et al., 2014).
Enzymatic Modification for Antioxidant Synthesis : The enzymatic oxidation of 2,6-dimethoxyphenol, related to the compound , for the production of dimers with higher antioxidant capacity than the starting substrate, demonstrates the compound's role in producing bioactive compounds with enhanced therapeutic potential (O. E. Adelakun et al., 2012).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S/c1-27-21-14-13-18(17-22(21)28-2)15-16-25-24(26)23(19-9-5-3-6-10-19)29-20-11-7-4-8-12-20/h3-14,17,23H,15-16H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFRNFYHRZYOKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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